molecular formula C24H35ClO9 B8033639 Dapagliflozin propanediol hydrate CAS No. 1700615-13-9

Dapagliflozin propanediol hydrate

Cat. No.: B8033639
CAS No.: 1700615-13-9
M. Wt: 503.0 g/mol
InChI Key: GOADIQFWSVMMRJ-UPGAGZFNSA-N
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Description

Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This compound is also used to reduce the risk of hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin propanediol involves multiple steps. One method starts with a 4-chloro-3-(4-ethoxybenzyl)phenyl halide, which undergoes an X/Li/Zn exchange reaction to form an organozinc reagent. This reagent then reacts with 2,3,4,6-tetra-O-pivaloyl-α-D-bromoglucopyranose through a nucleophilic substitution reaction to produce a compound. The pivaloyl protecting group is then removed to obtain dapagliflozin, which is directly reacted with (S)-1,2-propanediol and water to form dapagliflozin propanediol .

Industrial Production Methods

Industrial production of dapagliflozin propanediol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin propanediol hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin propanediol hydrate has a wide range of scientific research applications:

Mechanism of Action

Dapagliflozin propanediol hydrate inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By inhibiting SGLT2, it reduces the reabsorption of glucose, leading to increased urinary glucose excretion. This helps in better glycemic control and reduces the workload on the heart by lowering blood pressure and improving cardiovascular outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin

Comparison

Dapagliflozin propanediol hydrate is unique in its high selectivity for SGLT2, which minimizes off-target effects. Compared to canagliflozin and empagliflozin, dapagliflozin has shown a favorable safety profile and efficacy in reducing cardiovascular events and improving renal outcomes .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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